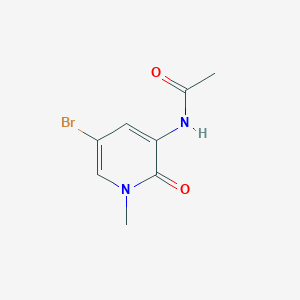

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide

Description

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a pyridinone derivative characterized by a lactam ring (2-oxo-1,2-dihydropyridine) with three key substituents: a bromine atom at position 5, a methyl group at position 1, and an acetamide moiety at position 3. The acetamide group enhances hydrogen-bonding capacity, a feature common in bioactive molecules.

Properties

IUPAC Name |

N-(5-bromo-1-methyl-2-oxopyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-5(12)10-7-3-6(9)4-11(2)8(7)13/h3-4H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMBLOLUIVVTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CN(C1=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide typically involves the following steps:

Bromination: The starting material, 1-methyl-2-oxo-1,2-dihydropyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Acetylation: The brominated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the pyridine ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of N-(5-substituted-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide derivatives.

Reduction: Formation of N-(5-bromo-1-methyl-2-hydroxy-1,2-dihydropyridin-3-yl)acetamide.

Oxidation: Formation of N-(5-bromo-1-carboxy-2-oxo-1,2-dihydropyridin-3-yl)acetamide.

Scientific Research Applications

N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Examples :

- N-[3-(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide

- N-[3-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide

Key Differences :

- Core Structure: Tetrahydrocarbazole (a fused tricyclic system) vs. pyridinone (monocyclic lactam).

- Substituents: Halogens (Cl, F) or methyl groups on the carbazole ring vs. bromine and methyl on pyridinone.

- Functionalization: Acetamide is attached via a phenyl linker in tetrahydrocarbazoles, whereas it is directly linked to the pyridinone in the target compound.

Benzothiazole-Based Acetamides

Examples :

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Key Differences :

- Core Structure: Benzothiazole (a bicyclic heteroaromatic system) vs. pyridinone.

- Substituents : Trifluoromethyl (strong electron-withdrawing group) and methoxy/phenyl groups vs. bromine and methyl.

- Implications: The benzothiazole core is associated with anticancer and antimicrobial activities. The trifluoromethyl group increases lipophilicity and metabolic stability, which may enhance bioavailability compared to the brominated pyridinone .

Pyridine-Based Analogues

Example : N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide

Key Differences :

- Core Structure: Pyridine (fully aromatic) vs. dihydropyridinone (partially saturated).

- Substituents: Bromine and fluorine on pyridine vs. bromine and methyl on pyridinone.

- Functionalization : Acetamide linked via a vinyl group vs. direct attachment.

- Implications : The vinyl group introduces conformational flexibility, while fluorine’s electronegativity may alter electronic properties compared to the lactam’s oxo group .

Naphthyl-Derived Acetamides

Example : N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide

Key Differences :

- Core Structure: Naphthyl (polycyclic aromatic) vs. pyridinone.

- Substituents: Methoxy group on naphthalene vs. bromine on pyridinone.

- Functionalization : Acetamide attached via an ethyl spacer vs. direct linkage.

Structural and Functional Comparison Table

| Compound Class | Core Structure | Key Substituents | Functional Group Linkage | Potential Bioactivity |

|---|---|---|---|---|

| Target Compound | Dihydropyridinone | 5-Br, 1-Me, 3-acetamide | Direct | Not specified (in evidence) |

| Tetrahydrocarbazole Acetamide | Tricyclic carbazole | 6-Cl/6-F/6-Me, phenyl linker | Phenyl spacer | Anticancer, CNS modulation |

| Benzothiazole Acetamide | Benzothiazole | 6-CF₃, 2-aryl | Direct | Antimicrobial, anticancer |

| Pyridine Vinyl Acetamide | Pyridine | 5-Br, 3-F, vinyl | Vinyl spacer | Not specified |

| Naphthyl Ethyl Acetamide | Naphthalene | 7-MeO, ethyl | Ethyl spacer | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.